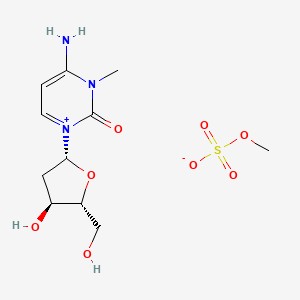
3-Methyl-2-deoxycytidine methosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-deoxycytidine methosulfate is a chemical compound with the molecular formula C11H19N3O8S and a molecular weight of 353.35 g/mol . It is a derivative of deoxycytidine, a nucleoside component of DNA, and is often used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-deoxycytidine methosulfate typically involves the methylation of 2-deoxycytidine. The reaction is carried out under controlled conditions using methylating agents such as dimethyl sulfate. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-deoxycytidine methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methosulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Methyl-2-deoxycytidine methosulfate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving DNA methylation and epigenetics.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-deoxycytidine methosulfate involves its incorporation into DNA, where it can interfere with DNA replication and transcription. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets various molecular pathways, including DNA methyltransferases and cytidine deaminase .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine: A natural nucleoside component of DNA.
5-Aza-2’-deoxycytidine: An analog used in the treatment of myelodysplastic syndromes.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent
Uniqueness
3-Methyl-2-deoxycytidine methosulfate is unique due to its specific methylation pattern, which can influence its biological activity and stability. This makes it a valuable tool in research focused on DNA methylation and epigenetic modifications .
Propiedades
Fórmula molecular |
C11H19N3O8S |
|---|---|
Peso molecular |
353.35 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate |
InChI |
InChI=1S/C10H15N3O4.CH4O4S/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9;1-5-6(2,3)4/h2-3,6-7,9,11,14-15H,4-5H2,1H3;1H3,(H,2,3,4)/t6-,7+,9+;/m0./s1 |
Clave InChI |
UJLOZNCLDHOBRX-XMCAPODCSA-N |
SMILES isomérico |
CN1C(=CC=[N+](C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)N.COS(=O)(=O)[O-] |
SMILES canónico |
CN1C(=CC=[N+](C1=O)C2CC(C(O2)CO)O)N.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
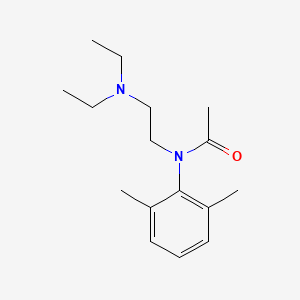


![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

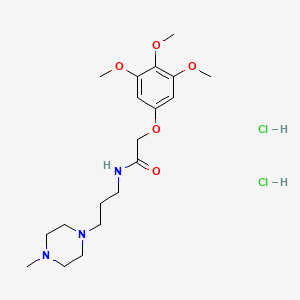
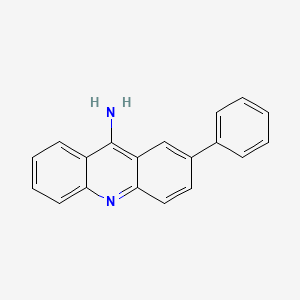

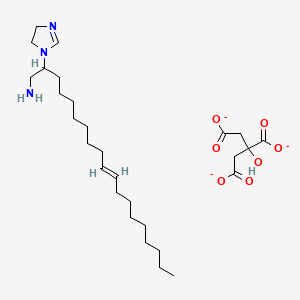
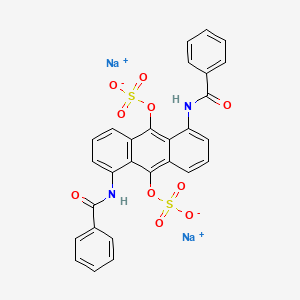
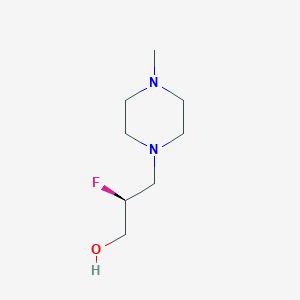
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
